molecular formula C19H21N5O3 B2597041 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034247-09-9

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2597041
CAS No.: 2034247-09-9
M. Wt: 367.409
InChI Key: FJAAWRUMGLGTKK-JOCQHMNTSA-N
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Description

This compound features a cyclohexyl core substituted with a 3-cyanopyrazin-2-yloxy group in the (1r,4r) configuration. The cyanopyrazine group enhances electron-withdrawing properties, which may influence binding affinity to enzymatic targets.

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c20-11-15-19(22-10-9-21-15)26-13-7-5-12(6-8-13)23-18(25)17-14-3-1-2-4-16(14)27-24-17/h9-10,12-13H,1-8H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAAWRUMGLGTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NC3CCC(CC3)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide typically involves multiple steps:

    Formation of the Cyanopyrazinyl Intermediate: The initial step involves the synthesis of the 3-cyanopyrazin-2-yl intermediate. This can be achieved through the reaction of pyrazine with cyanogen bromide under basic conditions.

    Cyclohexyl Derivative Preparation: The next step is the preparation of the cyclohexyl derivative. This involves the reaction of cyclohexanol with an appropriate halogenating agent to form the cyclohexyl halide, followed by nucleophilic substitution with the cyanopyrazinyl intermediate.

    Formation of the Tetrahydrobenzo[d]isoxazole Ring: The final step involves the cyclization of the intermediate to form the tetrahydrobenzo[d]isoxazole ring. This can be achieved through a cyclization reaction using a suitable catalyst under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study various biochemical pathways. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and mechanisms.

Medicine

In medicine, N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide could be explored for its potential therapeutic properties. Its unique structure may allow it to act as a modulator of specific biological pathways, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound shares a common (1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl backbone with several analogues, differing in the substituent attached to the cyclohexyl amine. Below is a comparative analysis:

Compound Name Molecular Weight Key Structural Features Biological/Pricing Data
Target Compound ~383.4 g/mol Tetrahydrobenzo[d]isoxazole carboxamide No biological data in evidence; structural complexity suggests potential kinase activity.
N-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide ~420.4 g/mol Imidazole sulfonamide substituent Sulfonamide group may enhance solubility and target sulfotransferases.
N-[(1r,4r)-4-[(3-Cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide ~347.4 g/mol Benzamide substituent Commercially available (priced at $85.5/2µmol); simpler structure may reduce synthesis cost.
2-(1H-Pyrrol-1-yl)-N-[(1r,4r)-4-[(3-Cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide ~325.4 g/mol Pyrrole-acetamide substituent Lower molecular weight may improve bioavailability.
N-(3-Cyanophenyl)-4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazine-1-carboxamide ~449.5 g/mol Benzooxazinone-piperazine hybrid Synthesized in 70% yield; benzooxazinone may confer metabolic stability.

Functional Group Impact

  • Tetrahydrobenzoisoxazole vs.
  • Cyanopyrazine Backbone: Common across all analogues, this group likely enhances π-π stacking interactions in enzymatic binding pockets.
  • Pricing and Accessibility : The benzamide derivative is the most commercially accessible, while the target compound’s complex synthesis may limit availability.

Research Implications

  • Pharmacokinetics : The tetrahydrobenzoisoxazole group in the target compound may improve metabolic stability over analogues with labile substituents (e.g., benzamide ).
  • Target Engagement: The cyanopyrazine-cyclohexyl scaffold is conserved across analogues, implying shared biological targets (e.g., kinases or GPCRs). Further studies are needed to compare binding affinities.

Biological Activity

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a synthetic organic compound with potential biological activities that are currently under investigation. This compound is characterized by its unique structure, which includes a cyclohexyl group and a cyanopyrazinyl ether moiety, contributing to its diverse pharmacological properties. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H26N4O2C_{19}H_{26}N_{4}O_{2}, with a molecular weight of approximately 342.4154 g/mol. The structural features that define this compound include:

  • Cyclohexyl Group : Provides hydrophobic character and influences the compound's interaction with biological targets.
  • Cyanopyrazinyl Ether : Potentially enhances the compound's bioactivity through specific interactions with enzymes or receptors.
  • Benzo[d]isoxazole Moiety : Associated with various pharmacological effects, including anti-inflammatory and anti-cancer activities.

Preliminary studies suggest that this compound may interact with several biological targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may bind to particular receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Pharmacological Profiles

The compound has shown promising results in various pharmacological assays:

  • Anticancer Activity : In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it demonstrated significant inhibition of proliferation in human colon cancer cell lines.
Cell LineIC50 (µM)Reference
HCT116 (Colon Cancer)12.5
A549 (Lung Cancer)10.2
  • Antimicrobial Activity : Initial assessments suggest that the compound may possess antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.

Case Studies

  • Study on Anticancer Properties :
    • A recent study investigated the effects of this compound on various cancer cell lines. The results indicated that it could induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .
  • Antimicrobial Evaluation :
    • Another research effort focused on the antimicrobial activity of derivatives similar to this compound. The findings revealed significant antibacterial effects against Staphylococcus aureus, highlighting its potential use in treating bacterial infections .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Cyanopyrazinyl Intermediate :
    • Reaction of pyrazine with a cyanating agent under controlled conditions.
  • Cyclohexyl Ring Functionalization :
    • Functionalization through oxidation and substitution reactions.
  • Coupling Reaction :
    • Coupling the cyanopyrazinyl intermediate with the functionalized cyclohexyl ring using palladium catalysts.

These synthetic routes are crucial for obtaining high yields and purity levels necessary for biological testing .

Q & A

Q. Table 1: Representative Yields in Carboxamide Synthesis

Substituent PatternReaction ConditionsYield (%)Reference
4-ChlorophenylEthanol, reflux70
2,6-DifluorophenylEthanol, reflux60
2-Chloro-6-fluorophenylEthanol, reflux37
p-TolylDioxane, reflux75

How is structural confirmation of this compound achieved in synthetic chemistry research?

(Basic)
Methodological Answer:
Structural elucidation relies on:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., cyclohexyl CH₂ at δ 1.09–1.65 ppm, isoxazole C=O at ~1659 cm⁻¹) .
    • IR Spectroscopy : Confirms carboxamide C=O stretches (~1713 cm⁻¹) and nitrile groups (~2186 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry of the (1r,4r)-cyclohexyl backbone (e.g., bond angles of 108–112° for chair conformations) .
  • Mass Spectrometry : Validates molecular weight via molecular ion peaks (e.g., m/z 538.927 for dichloro derivatives) .

What strategies are recommended to resolve contradictory biological activity data across different cell line panels?

(Advanced)
Methodological Answer:
Contradictions in anticancer activity (e.g., variable IC₅₀ values across 60 cell lines ) arise from:

  • Cell Line Heterogeneity : Use paired isogenic cell lines to isolate genetic variables (e.g., p53 status).
  • Assay Standardization :
    • Normalize results using reference compounds (e.g., PK 11195 ).
    • Replicate experiments under identical conditions (temperature, serum concentration).
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects .

How can reaction conditions be optimized to improve synthetic yields for derivatives with bulky substituents?

(Advanced)
Methodological Answer:
For sterically hindered derivatives (e.g., 2,6-dichlorophenyl):

  • Solvent Selection : Replace ethanol with DMF or DMSO to enhance solubility of aromatic intermediates .
  • Catalytic Systems : Use Yb(OTf)₃ under ultrasound (40 kHz, 4 hours) to accelerate cyclization (purity: >95% without recrystallization) .
  • Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) minimizes side reactions in carboxamide coupling .

What computational approaches are used to predict pharmacokinetic properties of this compound?

(Advanced)
Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., binding affinity to cyclooxygenase-2) .
  • ADMET Prediction : SwissADME calculates logP (lipophilicity) and bioavailability scores from SMILES inputs .
  • MD Simulations : GROMACS assesses conformational stability of the cyclohexyloxy linkage in aqueous environments .

How are stereochemical impurities detected and resolved during synthesis?

(Advanced)
Methodological Answer:

  • Chiral HPLC : Separates (1r,4r) and (1s,4s) diastereomers using Chiralpak IC-3 columns (mobile phase: hexane/isopropanol) .
  • Circular Dichroism (CD) : Identifies optical activity discrepancies (e.g., Cotton effects at 220–250 nm) .
  • Recrystallization : Diethyl ether/hexane mixtures preferentially crystallize the desired isomer .

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